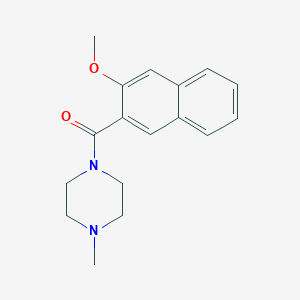
1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine, also known as MNMP, is a synthetic compound that belongs to the family of naphthoylindole derivatives. This compound has gained attention in the scientific community due to its potential use in various research applications, including medicinal chemistry, neuropharmacology, and drug discovery.
Wirkmechanismus
The mechanism of action of 1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine is not fully understood. However, it is believed to act as a partial agonist at the cannabinoid receptor CB1. This receptor is involved in various physiological processes, including pain sensation, appetite regulation, and mood modulation. This compound has also been shown to interact with other receptors, including the serotonin receptor 5-HT1A and the dopamine receptor D2.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, including breast cancer and prostate cancer cells. This compound has also been shown to have analgesic effects in animal models of pain. In addition, this compound has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed through various analytical techniques. This compound has also been shown to have a high affinity for the CB1 receptor, making it a useful tool compound for investigating the function of this receptor. However, this compound has some limitations for lab experiments. It has a short half-life, which can make it difficult to study its long-term effects. In addition, this compound has been shown to have some off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine. One direction is to investigate its potential use as a lead compound for the development of new drugs that target various diseases, including cancer and neurological disorders. Another direction is to investigate its potential use as a tool compound for investigating the function of various receptors in the brain. Finally, further research is needed to understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine can be achieved by reacting 3-methoxy-2-naphthoyl chloride with 4-methylpiperazine in the presence of a base. This reaction yields this compound as a white solid, which can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine has been used in various research applications, including medicinal chemistry, neuropharmacology, and drug discovery. In medicinal chemistry, this compound has been investigated as a potential lead compound for the development of new drugs that target various diseases, including cancer and neurological disorders. In neuropharmacology, this compound has been studied for its potential use as a tool compound to investigate the function of various receptors in the brain. In drug discovery, this compound has been used as a starting point for the development of new drugs with improved pharmacological properties.
Eigenschaften
Molekularformel |
C17H20N2O2 |
|---|---|
Molekulargewicht |
284.35 g/mol |
IUPAC-Name |
(3-methoxynaphthalen-2-yl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C17H20N2O2/c1-18-7-9-19(10-8-18)17(20)15-11-13-5-3-4-6-14(13)12-16(15)21-2/h3-6,11-12H,7-10H2,1-2H3 |
InChI-Schlüssel |
CCEMSVSJXYQHJX-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2OC |
Kanonische SMILES |
CN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295091.png)
![6-(2-Chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295092.png)




![2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate](/img/structure/B295103.png)
![2-[Benzyl(methyl)amino]ethyl furan-2-carboxylate](/img/structure/B295110.png)
![2-[Benzyl(methyl)amino]ethyl 3-fluorobenzoate](/img/structure/B295114.png)
![2-[Benzyl(methyl)amino]ethyl benzoate](/img/structure/B295115.png)



